N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an isoxazole ring, an indole moiety, and a phenylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions of research on N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide could involve exploring the potential impact of isoxazole substituents on polymorph formation . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Mechanism of Action
Target of Action
The primary target of this compound is related to the sulfonamide group, which is known for its antibacterial properties . Sulfonamides are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), a precursor for the synthesis of folic acid in bacteria .
Mode of Action
The compound inhibits the normal bacterial utilization of PABA by acting as a competitive inhibitor . This inhibition disrupts the synthesis of folic acid, an essential metabolite for DNA synthesis in bacteria . As a result, the growth and multiplication of bacteria are inhibited, rendering the compound bacteriostatic .
Biochemical Pathways
The compound affects the pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthetase, which is involved in the conversion of PABA to folic acid, the compound disrupts this crucial pathway . The downstream effect is a halt in DNA synthesis, which inhibits bacterial growth and multiplication .
Pharmacokinetics
It’s worth noting that sulfonamides, in general, are weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, an essential process for bacterial DNA synthesis, the compound exerts a bacteriostatic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . Additionally, the presence of PABA in the environment could potentially influence the compound’s efficacy, given its mode of action as a competitive inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the indole moiety and the phenylsulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Uniqueness
N-(5-methylisoxazol-3-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide stands out due to its combination of an isoxazole ring, an indole moiety, and a phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-11-19(22-27-14)21-20(24)13-23-12-18(16-9-5-6-10-17(16)23)28(25,26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFIDNQHFNWDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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